![molecular formula C10H11Cl7 B3328754 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane CAS No. 51775-36-1](/img/structure/B3328754.png)
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Overview
Description
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is a chemical compound with the molecular formula C10H11Cl7 . It is a derivative of bornane, a bicyclic organic compound and a terpene. The name “heptachlorobornane” indicates that the compound contains seven chlorine atoms .
Molecular Structure Analysis
The molecular structure of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is characterized by a bicyclic framework, which is typical of bornanes. This compound has seven chlorine atoms attached to it .Physical And Chemical Properties Analysis
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane has a density of 1.6±0.1 g/cm3, a boiling point of 443.6±40.0 °C at 760 mmHg, and a flash point of 225.8±24.7 °C . It has no H-bond acceptors or donors, and three freely rotating bonds .Scientific Research Applications
Chemical Analysis
This compound is often used in chemical analyses due to its unique structure and properties. It has a molecular weight of 379.365 and its IUPAC Standard InChI is InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2 . These properties make it an interesting subject for chemical analysis and research.
Environmental Studies
“2,2,5-endo,6-exo,8,9,10-Heptachlorobornane” is a component of the pesticide formulation known as toxaphene, which was manufactured in the United States by Hercules Inc. at their Brunswick, Georgia, facility between 1948-1980 . This compound, along with other components of toxaphene, can be found in the environment, particularly in reducing salt marsh sediments . Therefore, it is often studied in the context of environmental science and pollution.
Bioaccumulation Research
Research has been conducted to understand how this compound accumulates in aquatic organisms. For example, a study found that the grand mean total toxaphene residue concentration in fish tissue was 3.8 (wet) and 2.6 (lipid) times less in 2001 than in 1997, suggesting that bioavailable toxaphene residues in the system have been reduced . This kind of research helps us understand the impact of such compounds on aquatic life and ecosystems.
Food Chain Contamination Studies
This compound, being a part of toxaphene, can accumulate in lower trophic level fish and may serve as vectors of organochlorine contaminants in the estuarine and coastal ocean food web . Therefore, it is often studied in the context of food chain contamination and the potential risks associated with the consumption of contaminated seafood.
Remediation Studies
Studies have been conducted to understand the effectiveness of remediation efforts in areas contaminated with toxaphene, which includes “2,2,5-endo,6-exo,8,9,10-Heptachlorobornane”. For example, a study found that the concentration of toxaphene residues in fish tissue decreased significantly after the removal of contaminated sediments . This kind of research is crucial for assessing the success of environmental remediation efforts.
Long-range Atmospheric Transport Studies
Some congeners of toxaphene, including “2,2,5-endo,6-exo,8,9,10-Heptachlorobornane”, have been detected in remote oceanic waters, suggesting their survival during long-range atmospheric transport . This kind of research helps us understand the global distribution and impact of these compounds.
properties
IUPAC Name |
(1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVMCZLCKVSKGC-VOQBNFLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]([C@@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane | |
CAS RN |
51775-36-1 | |
Record name | 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51775-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptachlorobornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051775361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toxaphene B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BY82G5FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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